Benzoic acid, 4-[[(4-chlorophenyl)methylamino]sulfonyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 4-[[(4-chlorophenyl)methylamino]sulfonyl]- is a chemical compound with a complex structure that includes a benzoic acid core, a chlorophenyl group, and a sulfonamide linkage. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[[(4-chlorophenyl)methylamino]sulfonyl]- typically involves multiple steps. One common method starts with the chlorination of benzoic acid to introduce the chlorophenyl group. This is followed by the introduction of the sulfonamide group through a reaction with a suitable sulfonyl chloride. The final step involves the methylation of the amino group to yield the desired compound.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reactions are carried out under controlled conditions to ensure high yield and purity. Common reagents used in these processes include chlorinating agents, sulfonyl chlorides, and methylating agents.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 4-[[(4-chlorophenyl)methylamino]sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 4-[[(4-chlorophenyl)methylamino]sulfonyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, flavors, and preservatives.
Wirkmechanismus
The mechanism of action of benzoic acid, 4-[[(4-chlorophenyl)methylamino]sulfonyl]- involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity to its targets, leading to more potent effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid, 4-(methylamino)-: This compound lacks the chlorophenyl group and has different chemical properties.
Benzoic acid, 4-(sulfonamido)-: This compound lacks the methylamino group and has different reactivity.
Uniqueness
Benzoic acid, 4-[[(4-chlorophenyl)methylamino]sulfonyl]- is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity and potential biological activity compared to similar compounds.
Eigenschaften
CAS-Nummer |
668261-31-2 |
---|---|
Molekularformel |
C14H12ClNO4S |
Molekulargewicht |
325.8 g/mol |
IUPAC-Name |
4-[(4-chlorophenyl)methylsulfamoyl]benzoic acid |
InChI |
InChI=1S/C14H12ClNO4S/c15-12-5-1-10(2-6-12)9-16-21(19,20)13-7-3-11(4-8-13)14(17)18/h1-8,16H,9H2,(H,17,18) |
InChI-Schlüssel |
RDXUKQWCVYIQGQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CNS(=O)(=O)C2=CC=C(C=C2)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.